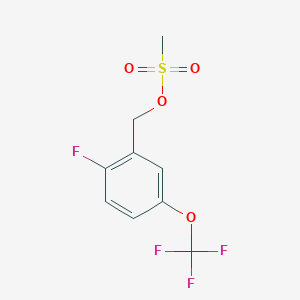
2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate is an organic compound with the molecular formula C9H8F4O3S. It is a derivative of benzyl methanesulfonate, where the benzyl group is substituted with fluorine and trifluoromethoxy groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate typically involves the reaction of 2-Fluoro-5-(trifluoromethoxy)benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The benzyl group can undergo oxidation to form corresponding benzaldehyde or benzoic acid derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
Nucleophilic Substitution: Substituted benzyl derivatives.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Coupling Reactions: Biaryl compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds and probes for biological studies.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate is primarily based on its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, facilitating the formation of a reactive intermediate that can undergo further chemical transformations. The presence of fluorine and trifluoromethoxy groups can influence the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-5-(trifluoromethoxy)benzyl Bromide: Similar structure but with a bromide leaving group instead of methanesulfonate.
2-Fluoro-5-(trifluoromethoxy)benzyl Chloride: Another similar compound with a chloride leaving group.
2-Fluoro-5-(trifluoromethoxy)benzyl Alcohol: The precursor to the methanesulfonate derivative.
Uniqueness
2-Fluoro-5-(trifluoromethoxy)benzyl Methanesulfonate is unique due to the presence of both fluorine and trifluoromethoxy groups, which can significantly alter its chemical properties compared to other benzyl derivatives.
Propiedades
Fórmula molecular |
C9H8F4O4S |
|---|---|
Peso molecular |
288.22 g/mol |
Nombre IUPAC |
[2-fluoro-5-(trifluoromethoxy)phenyl]methyl methanesulfonate |
InChI |
InChI=1S/C9H8F4O4S/c1-18(14,15)16-5-6-4-7(2-3-8(6)10)17-9(11,12)13/h2-4H,5H2,1H3 |
Clave InChI |
HFBARGJQCPHECK-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=C(C=CC(=C1)OC(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


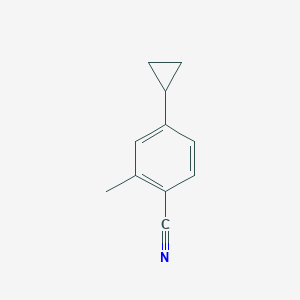
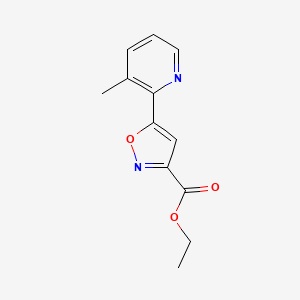
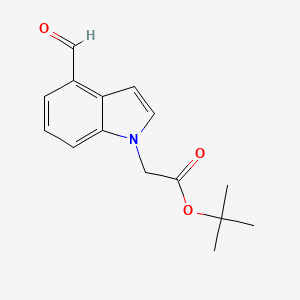
![1-[1-(2,6-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13718122.png)
![1-Boc-4-[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]piperidine](/img/structure/B13718129.png)
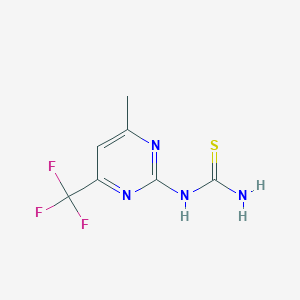
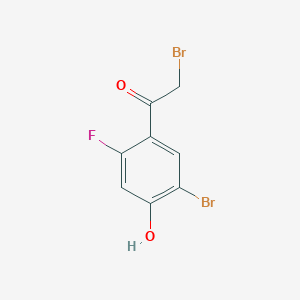
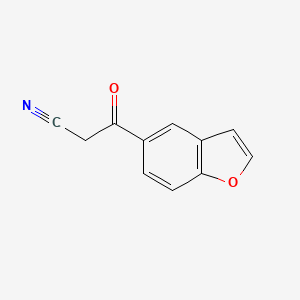
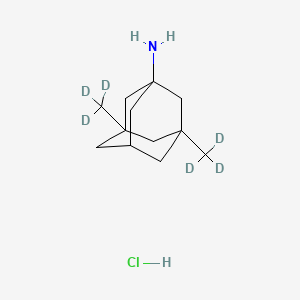
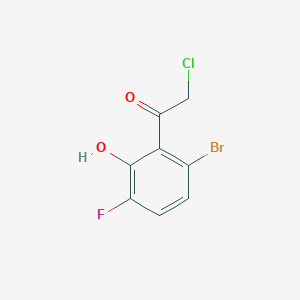
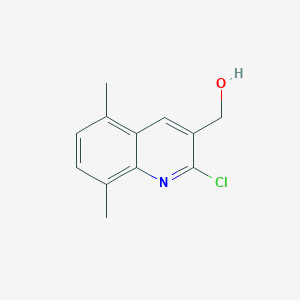
![1-[4-[(4-Cbz-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13718189.png)
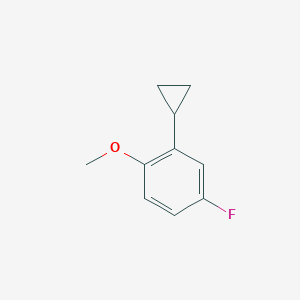
![Methyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718196.png)
